Mepronizine
Description
Structure
2D Structure
Properties
CAS No. |
51848-48-7 |
|---|---|
Molecular Formula |
C28H40N4O5S |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylpentyl] carbamate;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone |
InChI |
InChI=1S/C19H22N2OS.C9H18N2O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h4-5,7-10,13H,6,11-12H2,1-3H3;3-6H2,1-2H3,(H2,10,12)(H2,11,13) |
InChI Key |
WXKUHMCKBJHZGT-UHFFFAOYSA-N |
SMILES |
CCCC(C)(COC(=O)N)COC(=O)N.CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)N.CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C |
Other CAS No. |
51848-48-7 |
Synonyms |
mepronizine |
Origin of Product |
United States |
Molecular Pharmacology of Mepronizine S Constituent Compounds
Aceprometazine (B1664960): Molecular Interactions and Receptor Binding Dynamics
Phenothiazine (B1677639) Classifications and Structural Analogs of Research Interest
Aceprometazine belongs to the phenothiazine class of drugs, a group characterized by a core three-ring structure of dibenzo-1,4-thiazine. nih.govdrugbank.com Specifically, it is chemically identified as 1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone, featuring an acetyl group at the 2-position and a dimethylaminopropyl side chain at the N10 position of the phenothiazine nucleus. nih.gov
Phenothiazine antipsychotics are broadly categorized into three groups based on the nature of the side chain at the N10 position: aliphatic, piperidine, and piperazine compounds. wikipedia.org Aceprometazine, with its acyclic side chain, falls into the aliphatic group. This structural classification is significant as it often correlates with the drug's potency and side-effect profile.
Several structural analogs of Aceprometazine are of research interest, providing comparative insights into structure-activity relationships. A closely related analog is Chlorpromazine, another aliphatic phenothiazine that was a landmark drug in the treatment of psychosis. wikipedia.orgpacific.edu Other phenothiazines like Perphenazine and Fluphenazine, which belong to the piperazine group, are also subjects of study to understand how modifications to the side chain influence receptor binding affinity and clinical effects. nih.gov
| Compound | Phenothiazine Group | Key Structural Feature (N10 Side Chain) |
|---|---|---|
| Aceprometazine | Aliphatic | Dimethylaminopropyl |
| Chlorpromazine | Aliphatic | Dimethylaminopropyl |
| Perphenazine | Piperazine | Hydroxyethylpiperazine |
| Fluphenazine | Piperazine | Hydroxyethylpiperazine |
Histamine (B1213489) H1 Receptor Antagonism Mechanisms
Aceprometazine exhibits significant antihistaminic properties by acting as a potent antagonist at histamine H1 receptors. patsnap.comdrugbank.com The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates signaling cascades involved in allergic responses and maintaining wakefulness in the CNS. nih.gov By competitively blocking the binding of histamine to H1 receptors, particularly in the brain, Aceprometazine induces sedation. patsnap.comdrugbank.com
Dopamine (B1211576) Receptor Subtype Interactions and Neuroleptic Potential at the Molecular Level
The primary mechanism underlying Aceprometazine's neuroleptic (antipsychotic and tranquilizing) effects is its potent antagonism of dopamine receptors, particularly the D2 subtype. patsnap.compatsnap.com Dopamine receptors are a class of GPCRs that play a critical role in mood, behavior, and motor control. patsnap.com Excessive dopaminergic activity is linked to psychotic symptoms. patsnap.com
Aceprometazine acts as a competitive antagonist at postsynaptic D2 receptors, blocking the binding of dopamine and thereby reducing dopaminergic neurotransmission. wikipedia.org This action mitigates the effects of excess dopamine, leading to sedation, muscular relaxation, and a reduction in spontaneous activity. nih.govpatsnap.com While its highest affinity is for the D2 receptor, Aceprometazine also demonstrates antagonist activity at other dopamine receptor subtypes, including D1, D3, and D4, which contributes to its broad spectrum of effects on the CNS. drugbank.com The blockade of D2 receptors in the chemoreceptor trigger zone of the brainstem also underlies its antiemetic properties.
Adrenergic Receptor Engagement and Related Cellular Responses
Aceprometazine possesses strong antiadrenergic activity, primarily through the blockade of α1-adrenergic receptors. wikipedia.orgpatsnap.com These receptors are GPCRs located on vascular smooth muscle, and their activation by catecholamines (e.g., norepinephrine) typically leads to vasoconstriction. nih.gov
By acting as an antagonist at α1-adrenergic receptors, Aceprometazine inhibits the normal vasoconstrictive response to sympathetic stimulation. patsnap.com This leads to peripheral vasodilation, which can result in a decrease in blood pressure (hypotension). patsnap.comnih.gov This cellular response is a direct consequence of the drug blocking the Gq protein signaling pathway normally activated by α1-receptor agonists, which prevents the subsequent increase in intracellular calcium and smooth muscle contraction.
Muscarinic Cholinergic Receptor Modulation
In addition to its other receptor interactions, Aceprometazine exhibits weaker peripheral anticholinergic activity by antagonizing muscarinic acetylcholine receptors (M1/M2 subtypes). drugbank.compatsnap.com These GPCRs are widely distributed and mediate the effects of acetylcholine in the parasympathetic nervous system. nih.gov
The antagonism of muscarinic receptors by Aceprometazine is less potent than its effects on dopamine or histamine receptors. drugbank.com However, this blockade can still produce characteristic anticholinergic cellular responses, such as reduced salivary and bronchial secretions and decreased gastrointestinal motility. patsnap.com At the molecular level, this involves inhibiting acetylcholine from binding and activating the receptor, thereby preventing the initiation of the associated intracellular signaling cascade.
Intracellular Signaling Pathways Associated with Aceprometazine Action
The diverse pharmacological effects of Aceprometazine are a direct result of its modulation of several G-protein coupled receptor (GPCR) signaling pathways. GPCRs are transmembrane proteins that, upon ligand binding, activate intracellular heterotrimeric G-proteins (composed of α, β, and γ subunits). youtube.com This activation initiates a cascade of events that culminates in a specific cellular response.
The primary receptors targeted by Aceprometazine utilize the following pathways:
Dopamine D2 Receptors: These receptors typically couple to Gi/o proteins. drugbank.com When Aceprometazine blocks the D2 receptor, it prevents the inhibition of the enzyme adenylyl cyclase. This leads to alterations in the intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP) and the activity of Protein Kinase A (PKA).
Histamine H1 and Adrenergic α1 Receptors: These receptors are primarily coupled to Gq/11 proteins. youtube.com Antagonism of these receptors by Aceprometazine blocks the activation of phospholipase C (PLC). This prevents the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium stores and the activation of Protein Kinase C (PKC) are inhibited. youtube.com
Muscarinic M1/M2 Receptors: M1 receptors also couple to Gq/11 proteins, leading to the PLC-IP3/DAG pathway, while M2 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase. drugbank.comnih.gov
By blocking these GPCRs, Aceprometazine effectively interrupts multiple key intracellular signaling pathways, leading to its complex sedative, neuroleptic, and hemodynamic effects.
| Receptor Target | Action | Associated G-Protein | Key Second Messengers | Primary Cellular Response |
|---|---|---|---|---|
| Dopamine D2 | Antagonist | Gi/o | cAMP | Inhibition of neuronal activity (Neuroleptic effect) |
| Histamine H1 | Antagonist | Gq/11 | IP3, DAG, Ca2+ | Inhibition of neuronal excitation (Sedation) |
| Adrenergic α1 | Antagonist | Gq/11 | IP3, DAG, Ca2+ | Smooth muscle relaxation (Vasodilation) |
| Muscarinic M1/M2 | Antagonist | Gq/11 (M1), Gi/o (M2) | IP3, DAG (M1), cAMP (M2) | Reduced parasympathetic activity (Anticholinergic effects) |
Meprobamate: Molecular Interactions and Receptor Binding Dynamics
Meprobamate, a carbamate (B1207046) derivative, was one of the first anxiolytic agents to be widely prescribed. nih.gov Its pharmacological profile is characterized by its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov
Carbamate Classifications and Related Analogs in Research
Meprobamate is chemically classified as a propanediol dicarbamate. nih.govnih.gov This classification is derived from its structure, which features a central propanediol backbone with two carbamate functional groups. Carbamates are a class of organic compounds derived from carbamic acid and are utilized in various therapeutic areas, including as muscle relaxants and anticonvulsants. drugbank.comnih.gov
Several related carbamate analogs have been synthesized and evaluated in research, providing a basis for understanding structure-activity relationships within this class of compounds. Notable analogs include:
Carisoprodol: This compound is a prodrug that is metabolized in the body to form meprobamate, which is responsible for its pharmacological effects. wikipedia.orgnih.gov
Tybamate: Another prodrug of meprobamate, tybamate, was developed to have a different pharmacokinetic profile. wikipedia.org
Felbamate: A structurally related dicarbamate, felbamate is an anticonvulsant with a distinct pharmacological profile from meprobamate, exhibiting modulatory actions on both GABA-A and NMDA receptors. nih.gov
Mebutamate: This analog also possesses sedative and anxiolytic properties. drugbank.comwikipedia.org
Phenprobamate: Another related carbamate derivative with muscle relaxant and anxiolytic effects. wikipedia.org
Methocarbamol: A centrally acting muscle relaxant that is also a carbamate derivative. wikipedia.org
These analogs have been instrumental in research aimed at elucidating the therapeutic potential and mechanisms of action of carbamate compounds on the central nervous system.
GABA-A Receptor Modulation and Allosteric Interactions
Meprobamate exerts its primary pharmacological effects by acting as a positive allosteric modulator of the GABA-A receptor. guidetopharmacology.org This means that it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, GABA. patsnap.com This allosteric binding enhances the effect of GABA when it binds to its own site, leading to an increased inhibitory signal. patsnap.com The action of meprobamate is often described as "barbiturate-like" because, similar to barbiturates, it can increase the duration of the opening of the chloride ion channel associated with the GABA-A receptor. nih.govwikipedia.org
The GABA-A receptor is a pentameric ligand-gated ion channel composed of five subunits. wikipedia.org The specific subunit composition of the receptor determines its pharmacological properties. Research using recombinant GABA-A receptors has shown that meprobamate's ability to enhance GABA-mediated current is evident across all α subunit isoforms (α1-α6). nih.gov Notably, the most significant potentiation by meprobamate is observed in receptors that contain the α5 subunit. nih.gov
At higher concentrations, meprobamate can also directly gate the GABA-A receptor, meaning it can cause the chloride channel to open even in the absence of GABA. nih.govwikipedia.org This direct activation is a characteristic it shares with barbiturates and contributes to its sedative effects. wikipedia.org
| Receptor Subunit Combination | Observed Effect of Meprobamate | Significance |
|---|---|---|
| α1-6βγ Receptors | Enhancement of GABA-mediated current | Broad activity across different alpha subunit isoforms. nih.gov |
| α5-expressing Receptors | Largest enhancement of GABA-mediated current | Suggests a degree of selectivity in its modulatory action. nih.gov |
| α3-expressing Receptors | Attenuated direct gating effect | Indicates subunit-specific differences in direct activation. nih.gov |
| Extrasynaptic (α1β3δ and α4β3δ) Receptors | Enhanced GABA currents and direct activation | Demonstrates activity at receptors located outside the synapse. nih.gov |
Mechanisms of Neuronal Excitability Modulation at the Cellular Level
The modulation of the GABA-A receptor by meprobamate has direct consequences on the excitability of neurons at the cellular level. The primary mechanism involves the influx of chloride ions (Cl-) through the GABA-A receptor channel. wikipedia.org
When meprobamate potentiates the action of GABA, it increases the flow of negatively charged chloride ions into the neuron. patsnap.com This influx of negative ions leads to hyperpolarization of the neuronal membrane, making the neuron's resting potential more negative and therefore further from the threshold required to fire an action potential. This increased inhibition makes the neuron less likely to respond to excitatory stimuli. patsnap.com
Specifically, meprobamate has been shown to prolong the mean burst duration of GABA-activated unitary currents in excised outside-out membrane patches. nih.gov This indicates that it increases the time the chloride channel remains open, allowing for a greater influx of chloride ions for each binding event of GABA.
Furthermore, the ability of meprobamate to directly open the chloride channel at higher concentrations provides a powerful mechanism for reducing neuronal excitability, independent of the presence of GABA. nih.gov This direct gating effect contributes significantly to its sedative and hypnotic properties by causing a widespread dampening of neuronal activity in the central nervous system.
Synergistic and Combinatorial Pharmacological Research on Mepronizine S Components
Theoretical Models for Characterizing Drug-Drug Interactions within the Mepronizine Formulation
The interaction between the components of this compound, aceprometazine (B1664960) and meprobamate, can be understood through established pharmacological models. Aceprometazine, a phenothiazine (B1677639) derivative, primarily acts as a neuroleptic and antihistamine, while meprobamate is a carbamate (B1207046) with anxiolytic and sedative properties. has-sante.fr The rationale for their combination lies in the potential for pharmacodynamic synergy, where the sedative effects are enhanced through complementary mechanisms of action. Aceprometazine's antihistaminic action on H1 receptors can potentiate the sedative effects of meprobamate, which modulates GABAA receptors. drugbank.com
Several theoretical models are employed to classify and predict the outcomes of such drug combinations. nih.gov These models aim to determine whether the combined effect is synergistic (greater than the sum of individual effects), additive (equal to the sum), or antagonistic (less than the sum). ontosight.aijpccr.euresearchgate.net The development of these models is crucial for predicting the therapeutic efficacy and potential for adverse effects of combination drugs like this compound. nih.gov
Methodological Approaches for Assessing Pharmacological Synergism and Antagonism
To experimentally validate the theoretical models of drug interaction, specific methodological approaches are utilized in preclinical research. These methods provide a quantitative assessment of the nature and magnitude of the interaction between co-administered drugs.
Isobolographic Analysis in Preclinical Contexts
Isobolographic analysis is a widely accepted and rigorous method for evaluating pharmacodynamic interactions between drugs in a mixture. jpccr.eujpccr.eu This graphical method involves plotting the doses of two drugs that produce a specific, equivalent effect. ontosight.ai The line connecting these equieffective doses is called the isobole. ontosight.ai
The shape of the isobole determines the nature of the interaction:
Additive Interaction: A straight line connecting the single-drug effective doses indicates that the drugs are simply adding their effects. ontosight.ai
Synergistic Interaction: A concave isobole, falling below the line of additivity, signifies that lower doses of both drugs are needed to achieve the same effect, indicating synergy. ontosight.ai
Antagonistic Interaction: A convex isobole, arching above the line of additivity, suggests that higher doses of the drugs are required, indicating an antagonistic interaction. ontosight.ai
The strength of the interaction can be quantified by an interaction index. jpccr.eu This method is considered a gold standard in preclinical pharmacology for its ability to clearly classify interactions. jpccr.eujpccr.eu
Response Surface Methodology in Combination Studies
Response surface methodology (RSM) offers a more comprehensive approach to analyzing drug combinations by modeling the response over a range of dose combinations. middlebury.edunih.gov Unlike isobolographic analysis which typically focuses on a single effect level (e.g., ED50), RSM can map the entire response surface, providing a more detailed picture of the interaction. nih.govnih.gov This statistical technique is particularly useful for identifying not only the nature of the interaction (synergy, additivity, or antagonism) but also the dose ratios at which the optimal effect occurs. middlebury.edunih.gov
RSM is considered more reliable than index-based methods as it is less prone to bias and can be applied to a wider range of experimental data. middlebury.edunih.gov It can also be extended to analyze more complex scenarios, such as three-drug combinations and the identification of therapeutic windows. middlebury.edu
Preclinical Characterization of Combined Pharmacological Effects of Aceprometazine and Meprobamate
While specific preclinical studies focusing directly on the synergistic interaction between aceprometazine and meprobamate using modern isobolographic or response surface methodologies are not extensively documented in publicly available literature, the rationale for their combination is based on their known individual pharmacological profiles. Aceprometazine is a phenothiazine with neuroleptic and antihistamine properties, while meprobamate is a carbamate derivative known for its anxiolytic and sedative effects. has-sante.fr
The sedative properties of aceprometazine are attributed to its antagonist activity at histamine (B1213489) H1 receptors in the central nervous system. drugbank.com Meprobamate, on the other hand, exerts its effects through modulation of GABAA receptors, similar to barbiturates, which enhances GABAergic inhibition in the brain. researchgate.net The combination of these two distinct mechanisms is expected to produce a synergistic or additive sedative effect.
Studies on the interaction of meprobamate with other central nervous system depressants, such as alcohol, have shown complex interactions, highlighting the importance of carefully designed studies to characterize the combined effects. nih.gov The development of mathematical models to describe these interactions has been a focus of research. nih.govnih.gov
The following table summarizes the key pharmacological properties of the components of this compound, which form the basis for the theoretical synergistic interaction.
| Compound Name | Drug Class | Primary Mechanism of Action | Primary Pharmacological Effect |
| Aceprometazine | Phenothiazine | Histamine H1 receptor antagonist, Dopamine (B1211576) D2 receptor antagonist | Sedative, Neuroleptic, Antiemetic |
| Meprobamate | Carbamate | Positive allosteric modulator of GABAA receptors | Anxiolytic, Sedative |
Table 1. Pharmacological Properties of this compound Components
Further preclinical research employing rigorous methodologies like isobolographic analysis and response surface methodology would be invaluable to quantitatively characterize the synergistic interactions between aceprometazine and meprobamate and to optimize their dose combination for therapeutic benefit.
Investigational Preclinical Research Models and Methodologies Relevant to Mepronizine S Constituents
In Vitro Cell Culture Models in Pharmacological Research
In vitro cell culture models are fundamental tools in pharmacology, providing a controlled environment to study the direct effects of compounds on specific cell types and pathways. These models are instrumental in the early stages of drug discovery and development.
Human cell lines are invaluable for dissecting the molecular mechanisms of drug action. For the constituents of mepronizine, cell lines such as Caco-2 and various mast cell lines are of particular relevance.
Caco-2 Cells: The Caco-2 cell line, derived from human colorectal carcinoma, is a well-established in vitro model for predicting human drug absorption. evotec.com When cultured on semipermeable membranes, these cells differentiate into polarized enterocytes, forming a monolayer that mimics the intestinal epithelial barrier. evotec.com This model is used to assess the permeability of compounds, a critical factor for orally administered drugs. mdpi.com Studies have utilized Caco-2 cells to evaluate the transport of various antihistamines, including first and second-generation compounds. ingentaconnect.comnih.gov For instance, the permeability of antihistamines across Caco-2 monolayers can be measured in both the apical-to-basolateral and basolateral-to-apical directions to determine the potential for active efflux, a process often mediated by transporters like P-glycoprotein (P-gp). evotec.comnih.gov Research has shown that some antihistamines are subject to P-gp mediated efflux, which can impact their oral bioavailability. nih.govresearchgate.net
Mast Cell Lines: Mast cells play a pivotal role in allergic and inflammatory responses by releasing histamine (B1213489) and other mediators. nih.govresearchgate.net Human mast cell lines, such as HMC-1 and LAD2, are used to study the effects of antihistamines on mast cell activation and degranulation. nih.gov These cell lines express histamine receptors and can be stimulated to release inflammatory mediators, providing a platform to investigate the mast cell stabilizing properties of compounds. nih.govresearchgate.net For example, the rat basophilic leukemia cell line (RBL-2H3) is widely used in allergic and immunological studies to investigate IgE-mediated histamine release and the inhibitory effects of antihistamines. mdpi.commdpi.com Such models are crucial for characterizing the anti-allergic and anti-inflammatory potential of compounds like mepyramine. mdpi.com
Table 1: Application of Human Cell Lines in Drug Mechanism Studies
| Cell Line | Application | Relevance to this compound Constituents | Key Findings |
|---|---|---|---|
| Caco-2 | Intestinal permeability and drug transport studies. mdpi.comingentaconnect.com | Assessing the oral absorption characteristics of mepyramine and aceprometazine (B1664960). | Helps predict in vivo absorption and identify if the compounds are substrates for efflux transporters like P-glycoprotein. ingentaconnect.comnih.gov |
| Mast Cell Lines (e.g., HMC-1, LAD2, RBL-2H3) | Studying mast cell degranulation and histamine release. nih.govnih.govdiva-portal.org | Evaluating the antihistaminic and potential mast cell stabilizing effects of mepyramine. | Determines the ability of the compound to inhibit the release of inflammatory mediators. mdpi.commdpi.com |
To better mimic the complex interactions within the human body, researchers have developed microscale cell culture analogs (μCCAs), also known as "body-on-a-chip" or multi-organ microphysiological systems. capes.gov.brnih.gov These devices are physical representations of physiologically based pharmacokinetic (PBPK) models, integrating different cell types in interconnected microfluidic chambers to simulate multi-tissue interactions. capes.gov.brresearchgate.net
μCCAs allow for the study of a drug's absorption, distribution, metabolism, and excretion (ADME) in a more holistic manner than traditional single-cell-type cultures. nih.govresearchgate.net For example, a gastrointestinal tract μCCA can be linked to a liver chamber to investigate first-pass metabolism, providing a more accurate prediction of a drug's fate after oral administration. researchgate.net These systems offer the potential for higher-throughput screening and can facilitate cross-species extrapolation by using both animal and human cells. capes.gov.br The development of such models is a significant step towards more predictive and efficient preclinical drug evaluation. researchgate.netpsu.edu
Ligand binding assays are essential for characterizing the interaction of a drug with its molecular target. For mepyramine, a histamine H1 receptor antagonist, these assays are used to determine its binding affinity (Ki) and receptor occupancy. frontiersin.org
Radioligand binding assays are a common method, where a radiolabeled ligand (e.g., [3H]pyrilamine) competes with the unlabeled test compound (mepyramine) for binding to the H1 receptor. frontiersin.orgnih.gov These experiments are typically performed on cell membranes or homogenates from cells expressing the target receptor, such as HEK293T cells transiently expressing the H1R. frontiersin.orgacs.org By measuring the displacement of the radioligand at various concentrations of the test compound, the inhibitory constant (Ki) can be calculated, providing a measure of the drug's affinity for the receptor. frontiersin.org Computer programs like LIGAND are used to analyze the binding data and determine parameters such as dissociation constants (Kd) and binding capacities. nih.gov
Functional assays are crucial for determining the biological effect of a compound after it binds to its receptor. For an H1 receptor antagonist like mepyramine, these assays measure the compound's ability to inhibit the downstream signaling pathways activated by histamine.
One common functional assay measures changes in intracellular calcium levels. Histamine binding to the H1 receptor activates Gq/11 proteins, leading to an increase in intracellular calcium. nih.gov The inhibitory effect of an antagonist can be quantified by measuring the reduction in the histamine-induced calcium response. frontiersin.org Another approach involves measuring the production of second messengers like cyclic GMP, which can be stimulated by H1 receptor activation in certain tissues. nih.gov Furthermore, the effect of antihistamines on histamine-induced inflammatory responses, such as the release of cytokines like IL-6 and IL-8, can be assessed in relevant cell models like reconstituted human nasal epithelium. frontiersin.org
In Silico Approaches in Compound Research and Predictive Modeling
In silico methods, which utilize computer simulations, have become indispensable in modern drug discovery. These approaches can predict the properties and interactions of compounds, thereby guiding and accelerating the research process.
Computational modeling and molecular docking are powerful tools for visualizing and predicting how a ligand, such as mepyramine or aceprometazine, interacts with its protein target at the molecular level. turkjps.org These studies rely on the three-dimensional structure of the target receptor, which can be obtained from X-ray crystallography or homology modeling. academicjournals.orgresearchgate.net
For the histamine H1 receptor, the crystal structure has been determined, providing a detailed template for docking studies. kyoto-u.ac.jp Docking simulations can predict the binding pose of a ligand within the receptor's binding pocket and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. researchgate.netmdpi.com For example, docking studies have shown that the amine moiety of first-generation H1 antagonists like doxepin (B10761459) interacts with a crucial aspartate residue (D3.32) in the H1 receptor. mdpi.com These computational models can help in understanding the structure-activity relationships of existing compounds and in the rational design of new, more potent, and selective ligands. nih.govnih.gov
Table 2: Investigational Preclinical Research Methodologies
| Methodology | Description | Application to this compound Constituents |
|---|---|---|
| Ligand Binding Assays | Quantifies the affinity of a compound for its target receptor. frontiersin.org | Determining the binding affinity (Ki) of mepyramine for the histamine H1 receptor. acs.orgnih.gov |
| Functional Cellular Assays | Measures the biological response resulting from the compound-receptor interaction. | Assessing the ability of mepyramine to inhibit histamine-induced calcium mobilization or cytokine release. frontiersin.orgnih.govfrontiersin.org |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netresearchgate.net | Visualizing the interaction of mepyramine and aceprometazine with their respective target receptors (e.g., histamine H1 receptor, dopamine (B1211576) receptors). academicjournals.orgmdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Studies for Phenothiazine (B1677639) Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to understand the relationship between the structural properties of chemical compounds and their biological activities. researchgate.netderpharmachemica.com For phenothiazine derivatives, such as aceprometazine, QSAR studies are instrumental in predicting their therapeutic actions and potential side effects.
Researchers develop QSAR models by correlating various molecular descriptors of phenothiazine compounds with their observed biological activities. researchgate.net These descriptors can include physicochemical properties like lipophilicity (LogP), electronic properties (e.g., HOMO and LUMO energies), and steric parameters (e.g., molecular volume and surface area). researchgate.net For instance, a study on the cytotoxicity of phenothiazine derivatives used descriptors such as LogP, molecular weight (MW), and molar volume (MV) to build a predictive QSAR model. researchgate.net
A common approach involves using multiple linear regression (MLR) to establish a mathematical equation that links these descriptors to the biological response. researchgate.net The predictive power of these models is then rigorously tested using cross-validation techniques, like the leave-one-out method, and by using an external set of molecules not included in the initial model building. researchgate.net
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide even more detailed insights. nih.gov These methods generate 3D contour maps that visualize the regions around the phenothiazine scaffold where certain structural features (e.g., steric bulk, electrostatic charge) are favorable or unfavorable for activity. nih.gov For example, a 3D-QSAR study on phenothiazine derivatives as butyrylcholinesterase (BuChE) inhibitors identified a four-point common pharmacophore hypothesis with one acceptor, one hydrophobic region, and two aromatic ring centers as crucial for inhibitory activity. nih.gov The resulting CoMFA and CoMSIA models demonstrated high predictive ability, which can guide the rational design of new, more potent phenothiazine-based therapeutic agents. nih.gov
Table 1: Key Concepts in QSAR Studies for Phenothiazine Derivatives
| Concept | Description | Relevance to Phenothiazines |
|---|---|---|
| Molecular Descriptors | Numerical values that characterize the properties of a molecule, such as electronic, steric, and lipophilic features. researchgate.net | Used to quantify the structural attributes of phenothiazine derivatives for correlation with their biological activity. researchgate.net |
| Multiple Linear Regression (MLR) | A statistical technique used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). researchgate.net | Employed to develop predictive equations for the activity of phenothiazine compounds. researchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | Advanced computational methods that use 3D molecular fields to correlate structural features with biological activity, providing visual contour maps. nih.gov | Offers detailed insights into the structure-activity relationships of phenothiazines, guiding the design of new derivatives with enhanced properties. nih.gov |
| Pharmacophore | The three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. nih.gov | Helps in identifying the key interaction points of phenothiazine derivatives with their targets, such as receptors or enzymes. nih.gov |
Physiologically Based Pharmacokinetic (PBPK) Modeling in Preclinical Systems
Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. srce.hriapchem.org This is achieved by integrating the physicochemical properties of the drug with the physiological and anatomical characteristics of the species being studied. srce.hriapchem.org In preclinical research, PBPK models are invaluable for predicting a drug's behavior and for extrapolating pharmacokinetic (PK) data from animal studies to humans. srce.hrkinampark.com
The construction of a PBPK model involves creating a series of interconnected compartments that represent real organs and tissues, such as the liver, kidneys, lungs, and brain. pharmaron.comsrce.hr These compartments are linked by the circulatory system, and the model incorporates physiological parameters like organ volume, blood flow rates, and tissue composition. techtarget.comallucent.com Drug-specific parameters, including molecular weight, lipophilicity (logP), pKa, and in vitro metabolism data, are then integrated into the model. allucent.comnih.gov
PBPK models can be developed using a "bottom-up" approach, where the model is built from preclinical in vitro and in silico data to predict in vivo outcomes. srce.hrnih.gov This allows for the early prediction of human pharmacokinetics even before clinical trials begin. srce.hrpharmaron.com Conversely, a "top-down" approach uses clinical data to refine and validate the model. srce.hr Often, a "middle-out" strategy is employed, combining both preclinical and clinical data to enhance the model's predictive accuracy. nih.govnih.gov
For compounds like the constituents of this compound, PBPK modeling can help in several ways:
Predicting Tissue Distribution: PBPK models can estimate the concentration of a drug in specific tissues, which is crucial for understanding its efficacy and potential toxicity. uthsc.edu
Cross-species Extrapolation: These models facilitate the translation of pharmacokinetic data from preclinical species (e.g., rats, monkeys) to humans, which is a critical step in drug development. kinampark.comnih.gov
Formulation Optimization: PBPK can be used to assess how different formulations might affect a drug's absorption and bioavailability. pharmaron.com
Software platforms like GastroPlus™ and Simcyp are commonly used to build and run these complex simulations. srce.hrpharmaron.com
Predictive Modeling for Compound Behavior in Biological Systems
Predictive modeling in preclinical research encompasses a range of in silico techniques used to forecast a compound's behavior within a biological system. tandfonline.com These models are crucial for identifying promising drug candidates early in the development process and for optimizing their properties for better efficacy and safety. tandfonline.comazorobotics.com
One of the key applications of predictive modeling is in understanding protein-ligand interactions. nih.gov Computational tools like molecular docking and molecular dynamics simulations are used to predict how a compound will bind to its target protein, providing insights into its mechanism of action. tandfonline.com For instance, machine learning algorithms can be trained on large datasets of known protein-protein interactions to predict new ones, which is particularly useful for designing drugs that modulate these interactions. nih.govjst.go.jp
Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into predictive modeling. azorobotics.com These technologies can analyze vast and diverse datasets, including genomic, proteomic, and imaging data, to identify potential biomarkers and therapeutic targets. mdpi.com For example, deep learning models can analyze histological images alongside gene expression profiles to uncover new insights into how a drug might interact within a tumor microenvironment. mdpi.com
Predictive models are also used to forecast the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new chemical entities. nih.gov By predicting these properties early on, researchers can prioritize compounds with more favorable profiles, reducing the likelihood of late-stage failures in drug development. azorobotics.com
Table 2: Types of Predictive Models in Preclinical Research
| Model Type | Description | Application |
|---|---|---|
| Molecular Docking | A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com | Predicting the binding mode of a drug candidate to its protein target. |
| Machine Learning (ML) Models | Algorithms that learn from data to make predictions or decisions without being explicitly programmed. azorobotics.comnih.gov | Predicting protein-protein interactions, identifying biomarkers, and forecasting ADMET properties. nih.govmdpi.comnih.gov |
| In Silico ADMET Prediction | Computational models that estimate the absorption, distribution, metabolism, excretion, and toxicity of a compound. nih.gov | Early assessment of a drug candidate's pharmacokinetic and safety profile. |
Meta-analysis for Integration of Preclinical Data from Disparate Studies
The process of a meta-analysis begins with a systematic review, which involves a thorough and reproducible search to identify all relevant studies that meet predefined criteria. camarades.declievi.com Once the studies are selected, the effect sizes from each study are calculated and then pooled together using statistical models. nih.gov The two most common models are the fixed-effects model, which assumes that all studies are measuring the same true effect, and the random-effects model, which accounts for variability between studies. clievi.comcamarades.de The random-effects model is more commonly used in preclinical meta-analyses due to the expected heterogeneity across different studies. camarades.de
A key aspect of meta-analysis is the investigation of heterogeneity, which refers to the variability between the results of different studies. camarades.de This can be caused by differences in study design, animal models (species, sex), intervention protocols, and outcome measures. camarades.de Subgroup analyses and meta-regression can be used to explore the sources of this heterogeneity. clievi.com
By integrating data from disparate studies, meta-analyses can:
Increase the statistical power to detect a true effect. camarades.de
Provide a more precise estimate of the treatment effect. camarades.de
Identify sources of inconsistency among study results. camarades.de
Inform the design of future preclinical and clinical trials. camarades.declievi.com
Analytical Techniques for Compound Characterization in Research Matrices
Chromatographic-Mass Spectrometric Methods (e.g., HPLC-MS/MS) in Preclinical Analysis
Chromatographic-mass spectrometric methods, particularly High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), are considered the gold standard for the quantitative analysis of small molecules, like the components of this compound, in various biological matrices. researchgate.netbioanalysis-zone.com These techniques offer high sensitivity, selectivity, and robustness, making them essential for preclinical studies such as pharmacokinetics, toxicokinetics, and metabolism. bioanalysis-zone.comnih.gov
The process involves two main steps:
Chromatographic Separation (HPLC): The sample, which can be derived from plasma, serum, tissue homogenates, or other biological fluids, is first injected into an HPLC system. bioxpedia.com The HPLC separates the compound of interest from other components in the matrix based on their physicochemical properties. The use of ultra-high-performance liquid chromatography (UHPLC) can significantly speed up the analysis time without compromising the quality of the separation. oulu.finih.gov
Mass Spectrometric Detection (MS/MS): After separation, the compound enters the mass spectrometer. In a tandem MS system (like a triple quadrupole), the molecule is first ionized and then fragmented. The specific masses of the parent ion and its fragments are used for highly selective detection and quantification. bioxpedia.comnih.gov This high degree of selectivity minimizes interference from other substances in the biological matrix. researchgate.net
This analytical approach is crucial for:
Quantifying drug and metabolite concentrations: It allows for the accurate measurement of compound levels in different biological samples over time, which is fundamental for pharmacokinetic studies. bioanalysis-zone.comnih.gov
Supporting bioanalytical studies: HPLC-MS/MS is used to validate methods for accuracy, precision, and stability, ensuring reliable data for preclinical and clinical trials. researchgate.net
Analyzing various matrices: The technique can be adapted for a wide range of biological materials, including plasma, whole blood, urine, and various tissues. bioxpedia.com
Table 3: Key Features of HPLC-MS/MS in Preclinical Analysis
| Feature | Description | Importance |
|---|---|---|
| Sensitivity | The ability to detect and quantify very low concentrations of a compound. | Essential for measuring drug levels, especially at later time points in pharmacokinetic studies. |
| Selectivity | The ability to distinguish the target analyte from other components in a complex biological matrix. researchgate.net | Minimizes interference and ensures that the measured signal is only from the compound of interest. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Ensures the reliability and reproducibility of the results across different experiments and laboratories. |
| High Throughput | The ability to analyze a large number of samples in a short period. nih.gov | Important for screening large numbers of compounds in early drug discovery. |
Regulatory and Research Trajectory Considerations for Historical Combinations
Evolution of Research Focus on Fixed-Dose Combination Formulations
The mid-20th century marked a significant era in psychopharmacology, characterized by the serendipitous discovery of several classes of psychoactive drugs. nih.govnih.goveurekaselect.comescholarship.org This period saw the rise of fixed-dose combinations (FDCs) in psychiatry, often formulated with the intent to offer broad therapeutic action and improved patient convenience. The combination of a sedative or anxiolytic with a neuroleptic, as seen in Mepronizine which combines meprobamate and aceprometazine (B1664960), was conceptually rooted in addressing both anxiety and agitation, particularly in the context of sleep disturbances. drugbank.com
Historically, the research focus was often on the observable clinical effects of these combinations, with less emphasis on the intricate molecular and metabolic interactions between the components. The prevailing view was often that if individual agents were effective for certain symptoms, their combination could provide a synergistic or additive benefit for a wider range of presentations. nih.gov This approach was particularly common for conditions like insomnia, where symptoms were often linked to underlying anxiety or psychiatric disorders. nih.govnih.govresearchgate.net
However, over time, the research landscape shifted. The development of more specific and targeted medications, alongside a growing body of evidence on the potential for adverse drug interactions and the challenges in dose optimization of FDCs, led to a more critical evaluation of these combination products. nih.gov Regulatory bodies and the scientific community began to demand more rigorous evidence to support the rationale for combining specific agents in a fixed ratio. This evolution was driven by an increased understanding of pharmacokinetics—how the body processes drugs—and pharmacodynamics—how drugs exert their effects. The focus moved from simple clinical observation to a more mechanistic understanding of drug action and interaction.
Academic Perspectives on Preclinical Evaluation in the Context of Evolving Regulatory Science
The preclinical evaluation of drugs has undergone a significant transformation since the mid-20th century. In the era when combinations like meprobamate and aceprometazine were developed, preclinical models were primarily used to screen for general pharmacological activity and acute toxicity. nih.govacnp.orgnih.gov An electro-encephalographic study from 1974, for instance, investigated the action of the meprobamate-aceprometazine combination on various cerebral systems in animals, reflecting the type of preclinical research conducted at the time. nih.gov These early models were instrumental in identifying the sedative and neuroleptic properties of individual compounds and their combinations.
However, academic perspectives on the adequacy of these early preclinical models have evolved considerably. A significant critique of historical preclinical work is the limited capacity to predict complex human responses, including long-term safety, the potential for drug dependence, and subtle cognitive or behavioral effects. ucl.ac.uknih.gov The traditional animal models, while useful for identifying overt pharmacological effects, often failed to capture the nuances of psychiatric conditions and the full spectrum of drug effects in humans. nih.govnih.gov
With the advancement of regulatory science, the standards for preclinical evaluation have become much more stringent. Modern preclinical studies are expected to provide a detailed characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as a thorough investigation of potential drug-drug interactions at the metabolic level. nih.gov For combination products, regulatory agencies now typically require a clear pharmacological rationale for the combination and evidence that the combination is superior to the individual components in terms of efficacy or safety. The historical approach of combining drugs based on overlapping clinical profiles without a deep mechanistic understanding is no longer considered sufficient.
Identification of Knowledge Gaps and Future Research Avenues for Related Chemical Entities
Despite the long history of use of meprobamate and phenothiazines, there remain significant knowledge gaps, particularly concerning their combined action. The discontinuation of many such historical FDCs has led to a dearth of modern research into their specific interactions and long-term effects.
Identified Knowledge Gaps:
Metabolic Interactions: While it is known that meprobamate is metabolized in the liver by the cytochrome P450 system, the precise pathways and the potential for competitive inhibition with aceprometazine, another hepatically metabolized drug, are not fully elucidated in the context of chronic co-administration. nih.govdrugs.com This lack of detailed information represents a significant gap in understanding the potential for altered drug exposure and adverse events in individuals who may have been treated with such combinations.
Pharmacodynamic Synergy: The exact nature of the synergistic effects between a carbamate (B1207046) anxiolytic and a phenothiazine (B1677639) neuroleptic at the receptor and neuronal circuit level is not well-defined by modern standards. Early studies demonstrated combined effects on brain electrical activity, but a deeper understanding of their interplay on neurotransmitter systems like GABA, dopamine (B1211576), and histamine (B1213489) is needed. drugbank.comnih.govdrugbank.com
Long-Term Neurological Effects: There is a lack of long-term follow-up studies on the neurological and cognitive consequences of chronic exposure to this specific combination. The potential for cumulative effects on neuronal plasticity, such as long-term potentiation, and the risk of persistent movement disorders associated with phenothiazines in the context of co-administration with a sedative are not well-documented. nih.govnih.gov
Vulnerability in Specific Populations: The pharmacokinetic and pharmacodynamic effects of this combination in specific populations, such as the elderly or individuals with hepatic impairment, were not rigorously studied by modern standards, representing a critical knowledge gap.
Future Research Avenues:
Retrospective Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilizing existing data, modern PK/PD modeling techniques could be employed to simulate the interactions between meprobamate and aceprometazine, predicting potential variations in drug levels and effects in different patient populations.
In Vitro Metabolic Studies: In vitro studies using human liver microsomes could be conducted to definitively map the metabolic pathways of both drugs and identify any potential for mutual metabolic inhibition, providing clarity on the drug-drug interaction profile.
Neuroreceptor Binding and Functional Assays: Modern neuropharmacological techniques could be used to investigate the combined effects of these compounds on a wider array of neuroreceptors and signaling pathways, offering a more complete picture of their synergistic or antagonistic actions.
Development of Safer Sedative-Hypnotics: The historical use of combinations to achieve a desired sedative-hypnotic effect highlights an ongoing clinical need. Future research could focus on developing novel single-molecule entities with dual-action mechanisms, designed with a modern understanding of safety and pharmacology, to treat sleep disorders more effectively and with fewer side effects. researchgate.net
The following table provides a summary of the key research findings and identified knowledge gaps for the chemical entities discussed.
| Area of Investigation | Key Research Findings | Identified Knowledge Gaps | Potential Future Research |
| Metabolism | Both Meprobamate and Aceprometazine are metabolized in the liver. Meprobamate is known to involve the cytochrome P450 system. nih.govdrugs.com | The specific P450 enzymes involved in the metabolism of both drugs and the potential for competitive inhibition when co-administered are not fully characterized. | In vitro studies using human liver microsomes to identify specific metabolic pathways and interaction potential. |
| Pharmacodynamics | Meprobamate acts on GABA-A receptors, while Aceprometazine has antihistaminic and antidopaminergic properties. drugbank.comdrugbank.com An early study showed combined effects on brain electrical activity. nih.gov | The precise nature of their synergistic action at the molecular and neuronal circuit level is not well understood by modern standards. | Advanced neuroreceptor binding and functional assays to explore the combined effects on various neurotransmitter systems. |
| Long-Term Effects | Phenothiazines are associated with a risk of tardive dyskinesia. Meprobamate has a known potential for dependence. | There is a lack of long-term data on the neurological and cognitive effects of the specific combination of meprobamate and aceprometazine. | Retrospective cohort studies, if feasible, and preclinical studies in animal models designed to assess long-term cognitive and motor function. |
| Regulatory Science | The regulatory approach to FDCs has evolved to require a clear rationale and evidence of superiority over individual components. | Historical academic perspectives on the preclinical standards of the time for such combinations are not extensively documented. | Analysis of historical regulatory submissions and academic literature to reconstruct the scientific and regulatory thinking of the era. |
Q & A
Basic: What methodological frameworks are recommended for designing pharmacokinetic studies on Mepronizine?
Answer: Pharmacokinetic studies require structured frameworks to ensure rigor. Use the PICO framework (Population, Intervention, Comparison, Outcome) to define variables, such as comparing this compound’s bioavailability in in vivo models (e.g., rodents) against control groups. Incorporate FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study feasibility and relevance. For example, measure plasma concentration-time profiles using HPLC-MS/MS, ensuring ethical approval for animal models .
Table 1: Key Variables in a Pharmacokinetic Study
| Variable | Measurement Method | Ethical Considerations |
|---|---|---|
| Bioavailability | AUC (Area Under Curve) | IACUC approval for animal use |
| Half-life | Non-compartmental analysis | Humane endpoints monitoring |
| Metabolism pathways | Metabolite profiling | Compliance with ARRIVE guidelines |
Advanced: How can researchers resolve contradictions in this compound’s efficacy data across experimental models?
Answer: Contradictions often arise from model-specific variables (e.g., species differences in metabolic enzymes). Conduct systematic sensitivity analyses to identify confounding factors. For instance, if in vitro assays show higher efficacy than in vivo models, compare protein-binding rates or tissue penetration using physiologically based pharmacokinetic (PBPK) modeling. Apply meta-analysis to aggregate data from disparate studies, adjusting for heterogeneity via random-effects models .
Example Workflow:
Compile efficacy data from in vitro, in vivo, and clinical studies.
Normalize outcomes (e.g., IC50 values adjusted for assay conditions).
Use multivariate regression to isolate variables (e.g., dosing regimen, species differences) .
Basic: What variables should be prioritized in toxicity studies for this compound?
Answer: Toxicity studies must operationalize variables such as LD50 , organ-specific toxicity (e.g., hepatorenal biomarkers like ALT, creatinine), and genotoxicity (Ames test). Ensure measurements align with OECD guidelines for chemical safety. Use dose-ranging studies to establish NOAEL (No Observed Adverse Effect Level), incorporating control groups and blinded histopathological assessments to reduce bias .
Advanced: What strategies improve the long-term stability of this compound in formulation studies?
Answer: Stability challenges (e.g., hydrolysis, oxidation) require accelerated stability testing under ICH Q1A guidelines. Use factorial design to test excipient combinations (e.g., antioxidants like BHT, pH buffers). Monitor degradation products via forced degradation studies (high-temperature, UV exposure) paired with LC-UV/MS analysis. Apply Arrhenius kinetics to predict shelf-life, validating results with real-time stability data .
Table 2: Formulation Stability Parameters
| Parameter | Test Condition | Acceptable Threshold |
|---|---|---|
| Degradation products | 40°C/75% RH, 6 months | ≤0.5% impurity |
| Dissolution rate | USP Apparatus II, 50 rpm | ≥85% release in 30 min |
Basic: How to validate analytical methods for quantifying this compound in biological matrices?
Answer: Follow ICH Q2(R1) validation guidelines:
- Specificity: Confirm no interference from matrix components (e.g., plasma proteins).
- Linearity: Test across 50-150% of expected concentration range (R² ≥0.99).
- Accuracy/Precision: Perform spike-recovery experiments (intra-day/inter-day CV ≤15%) .
Advanced: What experimental designs address synergistic effects between this compound and adjunct therapies?
Answer: Use response surface methodology (RSM) or isobolographic analysis to model interactions. For example, design a 3x3 factorial study varying this compound and Drug X doses. Calculate combination indices (CI <1 indicates synergy) using CompuSyn software. Validate with mechanistic studies (e.g., target receptor occupancy assays) .
Basic: What ethical considerations apply to human trials involving this compound?
Answer: Adhere to Declaration of Helsinki principles:
- Obtain informed consent with explicit disclosure of risks (e.g., hepatotoxicity).
- Include Data Safety Monitoring Boards (DSMBs) for interim analyses.
- Report adverse events within 24 hours to institutional review boards (IRBs) .
Advanced: How can predictive modeling enhance this compound’s therapeutic outcomes in heterogeneous populations?
Answer: Develop pharmacogenomic models using GWAS (Genome-Wide Association Studies) data to identify biomarkers (e.g., CYP450 polymorphisms). Apply machine learning (e.g., random forest) to predict dose-response variability. Validate with in silico simulations (e.g., GastroPlus) and prospective cohort studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
